molecular formula C16H31ClN2O4 B3009595 Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1185676-95-2

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B3009595
CAS No.: 1185676-95-2
M. Wt: 350.88
InChI Key: UHLZAAXXDIENGF-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that belongs to the piperazine family Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale batch reactions or continuous flow processes. These methods utilize supported metal catalysts and microwave reactors to enhance reaction efficiency and yield . The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-piperazinecarboxylate: Another piperazine derivative with similar structural features.

    Cyclohexylpiperazine: Shares the cyclohexyloxy group but differs in other substituents.

Uniqueness

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-cyclohexyloxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4.ClH/c1-2-21-16(20)18-10-8-17(9-11-18)12-14(19)13-22-15-6-4-3-5-7-15;/h14-15,19H,2-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLZAAXXDIENGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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